![molecular formula C20H23NO2 B2742553 tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate CAS No. 861207-83-2](/img/structure/B2742553.png)
tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a carbazole group (a tricyclic compound consisting of two benzene rings fused to a pyrrole ring), with a tert-butyl acetate group attached to one of the carbazole’s nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, carbazole compounds are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, carbazole itself is a crystalline solid at room temperature, and it has a relatively high melting point due to the stability of its aromatic rings .Scientific Research Applications
- Application : It can be used to create novel carbazole derivatives, which are of interest in medicinal chemistry. These derivatives may exhibit biological activity, such as anticancer, anti-inflammatory, or antioxidant properties .
- Application : Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate can serve as a precursor for designing luminescent materials, including organic light-emitting diodes (OLEDs) and sensors .
- Application : Incorporating tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate into polymer matrices can enhance their thermal stability, electrical conductivity, and photophysical properties .
- Application : Tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate can act as a ligand or a Lewis acid catalyst in various transformations, such as Friedel-Crafts reactions or esterifications .
- Application : Incorporating this compound into electrodes or electrolytes can enhance the performance of supercapacitors, batteries, and fuel cells .
Organic Synthesis and Medicinal Chemistry
Photoluminescent Materials
Polymer Chemistry
Catalysis
Electrochemical Devices
Materials for Organic Electronics
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(1,4-dimethylcarbazol-9-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13-10-11-14(2)19-18(13)15-8-6-7-9-16(15)21(19)12-17(22)23-20(3,4)5/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSZVZQSCHQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.